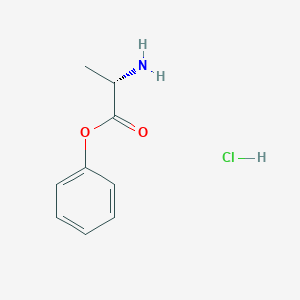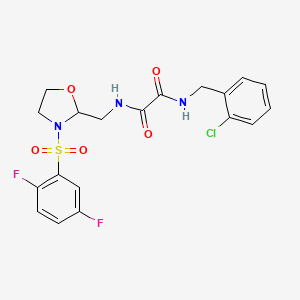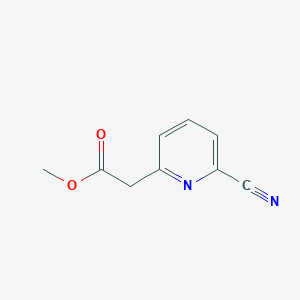
Methyl 2-(6-cyanopyridin-2-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(6-cyanopyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is methyl (6-cyano-2-pyridinyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(6-cyanopyridin-2-yl)acetate” is 1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(6-cyanopyridin-2-yl)acetate” has a molecular weight of 176.17 . .Wissenschaftliche Forschungsanwendungen
Catalytic Methylation
A study by Zhang, Feng, and Li (2008) describes a palladium-catalyzed methylation reaction, involving various 2-phenylpyridine and acetanilides, which can be linked to the use of Methyl 2-(6-cyanopyridin-2-yl)acetate. This process includes using peroxides as both the methylating agent and hydrogen acceptor (Zhang, Feng, & Li, 2008).
Synthesis of Novel Compounds
Kalaria et al. (2014) report an eco-friendly synthesis method for novel 2-amino-3-cyanopyridine derivatives, highlighting potential applications in creating compounds similar to Methyl 2-(6-cyanopyridin-2-yl)acetate. These compounds have demonstrated antibacterial, antitubercular, and antioxidant activities (Kalaria, Satasia, Avalani, & Raval, 2014).
Cyclopalladation and Metalation
Zucca et al. (2000) explored cyclopalladation of 6-substituted-2,2‘-bipyridines, which could be relevant in the context of Methyl 2-(6-cyanopyridin-2-yl)acetate. This research indicates possibilities in activating both aromatic C-H and aliphatic methyl groups (Zucca, Cinellu, Pinna, Stoccoro, Minghetti, Manassero, & Sansoni, 2000).
Water Oxidation Catalysis
Chen et al. (2010) discussed catalytic water oxidation in nonaqueous solutions, which could potentially involve compounds like Methyl 2-(6-cyanopyridin-2-yl)acetate. This research contributes to understanding water oxidation processes in different solvents (Chen, Concepcion, Luo, Hull, Paul, & Meyer, 2010).
Synthesis of Pharmaceutical Agents
A study by Sano et al. (1995) focused on the synthesis of a compound used as an anti-asthma agent, which could relate to the chemical processes involving Methyl 2-(6-cyanopyridin-2-yl)acetate. This shows its potential application in pharmaceuticals (Sano, Ishihara, Yoshihara, Sumino, & Nawa, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(6-cyanopyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGGZQCOPGEMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-cyanopyridin-2-yl)acetate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)
![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)
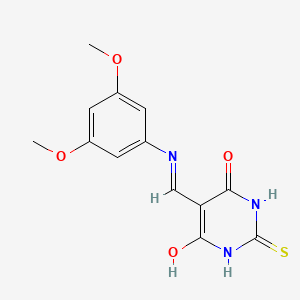
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
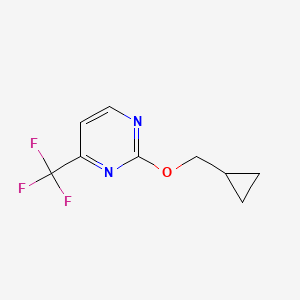


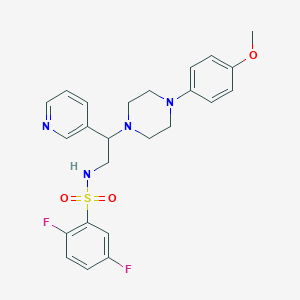

![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)
